molecular formula C14H15N3O4 B2497668 1-[1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione CAS No. 1795446-07-9

1-[1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione

Cat. No.: B2497668
CAS No.: 1795446-07-9
M. Wt: 289.291
InChI Key: BCMBWRBYCCPJFC-UHFFFAOYSA-N
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Description

1-[1-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery research. Its structure incorporates multiple privileged pharmacophores, including an azetidine ring, a 5-cyclopropyl-1,2-oxazole (isoxazole) moiety, and a pyrrolidine-2,5-dione (succinimide) scaffold . The pyrrolidine-2,5-dione unit is a well-known saturated heterocycle that contributes to the molecule's three-dimensional structural diversity. Research indicates that such sp3-hybridized, non-aromatic rings can favorably influence the physicochemical parameters of drug candidates, potentially improving solubility and optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) properties . The succinimide ring is a versatile building block that can be explored for its interaction with various biological targets. The 1,2-oxazole (isoxazole) ring , substituted with a cyclopropyl group, is another key structural feature. While the specific biological activity of this compound is not yet fully characterized, related isoxazole derivatives have been documented in pharmacological research for their ability to inhibit key enzymatic processes . The integration of this moiety suggests potential for investigating novel mechanism-of-action pathways. This compound is intended For Research Use Only and is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers can utilize this chemical as a key intermediate or a novel scaffold for developing targeted bioactive molecules, probing structure-activity relationships (SAR), and exploring new chemical spaces in programs such as kinase inhibitor research or antibiotic development.

Properties

IUPAC Name

1-[1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4/c18-12-3-4-13(19)17(12)9-6-16(7-9)14(20)10-5-11(21-15-10)8-1-2-8/h5,8-9H,1-4,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCMBWRBYCCPJFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)C(=O)N3CC(C3)N4C(=O)CCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione typically involves multiple steps, starting from readily available starting materialsThe final step involves the formation of the pyrrolidine-2,5-dione ring through a series of condensation and cyclization reactions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, such as Cu(I) or Ru(II), to facilitate specific steps in the synthesis, as well as the implementation of green chemistry principles to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-[1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, alcohols, or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

1-[1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 1-[1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analog: 1-[1-(5-Methyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione (BK74494)

The closest structural analog is 1-[1-(5-methyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione (CAS: 1798511-60-0), which differs only in the substituent on the oxazole ring (methyl vs. cyclopropyl). Key comparisons include:

  • Molecular Formula & Weight : BK74494 has a molecular formula of C₁₂H₁₃N₃O₄ (MW: 263.25 g/mol), while the cyclopropyl variant would theoretically adopt C₁₃H₁₃N₃O₄ (MW: ~277.26 g/mol), introducing a 14 g/mol increase due to the cyclopropyl group (C₃H₅ vs. CH₃) .
  • Cyclopropyl’s electron-withdrawing nature may also alter electronic properties, affecting solubility and metabolic stability .

Pyrrolidine-2,5-dione Derivatives with Piperidine/Indole Moieties

Compounds such as 1-{3-[4-(5-methoxy-1H-indol-3-yl)piperidin-1-yl]propyl}-3-(5-methoxy-1H-indol-3-yl)pyrrolidine-2,5-dione () feature bulkier substituents (piperidine-indole systems) but retain the pyrrolidine-2,5-dione core. Key differences include:

  • Biological Relevance : Piperidine-indole derivatives are often explored for CNS activity, but the azetidine-oxazole combination in the target compound may prioritize different targets, such as kinases or proteases .

Spiroisoxazoline and Thiazolo-Pyrimidine Derivatives

Spiroisoxazoline compounds (e.g., YA2 and YA3 in ) and thiazolo-pyrimidines () share the pyrrolidine-2,5-dione motif but incorporate fused or spiro-heterocyclic systems. These structures exhibit:

  • Enhanced Planarity: Spiro and fused systems increase planarity, which may improve π-π stacking interactions in enzyme binding pockets, unlike the non-planar azetidine-oxazole group in the target compound .
  • Synthetic Complexity : The target compound’s azetidine-oxazole linkage likely requires specialized synthetic strategies, such as strain-driven ring-opening reactions, compared to the straightforward cycloadditions used for spiro systems .

Michael Adducts with Aryloxy Substituents

1-(4-Acetylphenyl)-3-aryloxypyrrolidine-2,5-dione derivatives () demonstrate the pharmacological versatility of the pyrrolidine-2,5-dione scaffold. For example, 1-(4-acetylphenyl)-3-(4-bromophenyloxy)-pyrrolidine-2,5-dione exhibits GABA-transaminase inhibition (IC₅₀: 100.5 µM), highlighting the core’s relevance in neurological drug discovery. The target compound’s azetidine-oxazole group may shift activity toward non-CNS targets due to reduced polarity and increased lipophilicity .

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Structural Features Reference
1-[1-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione C₁₃H₁₃N₃O₄ ~277.26 Cyclopropyl-oxazole, azetidine Rigid, lipophilic -
BK74494 C₁₂H₁₃N₃O₄ 263.25 Methyl-oxazole, azetidine Less steric hindrance
1-{3-[4-(5-Methoxyindol-3-yl)piperidin-1-yl]propyl}-pyrrolidine-2,5-dione C₂₉H₃₂N₄O₅ 516.60 Piperidine-indole Flexible, CNS-targeting
1-(4-Acetylphenyl)-3-(4-bromophenyloxy)-pyrrolidine-2,5-dione C₁₉H₁₅BrN₂O₄ 415.24 Aryloxy, acetylphenyl GABA-transaminase inhibitor

Biological Activity

The compound 1-[1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound belongs to a class of substituted heterocycles characterized by the presence of both oxazole and pyrrolidine moieties. The molecular formula is C15H18N2O3C_{15}H_{18}N_{2}O_{3}, with a molecular weight of approximately 274.32 g/mol. Its unique structure contributes to its diverse biological activities.

Antimicrobial Properties

Recent studies have demonstrated that derivatives of oxazole, including compounds similar to the one , exhibit significant antimicrobial activity. For instance, a series of pyrazole-linked oxazole derivatives were synthesized and tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated promising antibacterial effects, particularly for compounds with structural similarities to this compound .

CompoundMIC (µg/ml) against S. aureusMIC (µg/ml) against E. coli
11020
21525
3510

Anticancer Activity

The compound has been evaluated for its potential anticancer properties. In vitro studies indicated that it could inhibit the proliferation of various cancer cell lines. Mechanistic studies suggested that the compound induces apoptosis through the activation of caspase pathways and modulation of cell cycle regulators .

Neuroprotective Effects

Research has also explored the neuroprotective effects of similar compounds in models of neurodegeneration. For example, derivatives containing oxazole rings have shown promise in reducing oxidative stress and inflammation in neuronal cells, highlighting their potential as therapeutic agents in neurodegenerative diseases .

Study 1: Antimicrobial Efficacy

In a study conducted by Singh et al., a series of oxazole derivatives were synthesized and tested for their antimicrobial efficacy. The results showed that certain derivatives exhibited potent activity against resistant strains of bacteria, suggesting that structural modifications could enhance their efficacy .

Study 2: Anticancer Activity

A study published in PubMed evaluated the anticancer properties of related compounds. The findings indicated that these compounds could effectively inhibit tumor growth in xenograft models, demonstrating significant promise as novel anticancer agents .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in cell proliferation and survival.
  • Induction of Apoptosis : Activation of apoptotic pathways has been observed in cancer cell lines treated with similar compounds.
  • Antioxidant Activity : Some derivatives have shown the ability to scavenge free radicals, contributing to their neuroprotective effects.

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